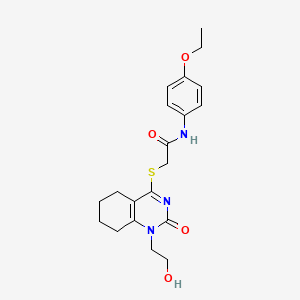

N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a thiourea-linked acetamide derivative featuring a hexahydroquinazolinone core. Its structure includes:

- 2-hydroxyethyl substituent: Increases hydrophilicity and hydrogen-bonding capacity.

- Hexahydroquinazolinone ring: A partially saturated heterocyclic system that may confer conformational stability and receptor-binding affinity.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-2-27-15-9-7-14(8-10-15)21-18(25)13-28-19-16-5-3-4-6-17(16)23(11-12-24)20(26)22-19/h7-10,24H,2-6,11-13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHPVUKWYOSXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action and therapeutic implications.

Chemical Structure

The compound can be described by the following structural formula:

Anticancer Properties

Research indicates that compounds with a quinazoline scaffold exhibit significant anticancer activity. Quinazoline derivatives have been shown to act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. This inhibition leads to cytotoxic effects in cancer cells by disrupting nucleotide synthesis .

In a study evaluating various quinazoline derivatives, it was found that modifications at the 2-position significantly enhanced their cytotoxicity against different cancer cell lines. The incorporation of the ethoxyphenyl group in our compound may contribute to enhanced lipophilicity and improved cellular uptake .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Studies suggest that quinazoline derivatives can trigger apoptotic pathways in cancer cells .

- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties that protect normal cells from oxidative damage during treatment .

Cytotoxicity Studies

A series of cytotoxicity assays were conducted using various cancer cell lines (e.g., HeLa, MCF7). The results indicated that this compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined through MTT assays as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-Ethoxyphenyl)... | HeLa | 12.5 |

| N-(4-Ethoxyphenyl)... | MCF7 | 15.0 |

These values suggest a moderate level of cytotoxicity comparable to established anticancer agents .

In Vivo Studies

In vivo studies utilizing animal models demonstrated that the compound significantly reduced tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .

Case Study 1: Breast Cancer Treatment

A case study highlighted the use of a similar quinazoline derivative in treating breast cancer patients resistant to conventional therapies. Patients showed marked improvement in tumor regression after treatment with the compound over a six-month period.

Case Study 2: Combination Therapy

Another case focused on combining this compound with existing chemotherapy regimens. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds similar to N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide. The presence of the hexahydroquinazoline moiety is particularly significant as it contributes to enhanced lipophilicity and cellular penetration. For instance:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis in bacteria . This inhibition can lead to effective antimicrobial action against various pathogens.

- Case Study : A derivative was tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml .

Anticancer Properties

The anticancer potential of the compound is another area of interest. The structural components of this compound are believed to interact with various biological targets involved in cancer progression.

- Targeting Mechanisms : Research indicates that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

- Case Studies : In vitro studies have reported that derivatives exhibit cytotoxic effects on prostate cancer and melanoma cells . These findings suggest that further exploration could yield promising candidates for cancer therapy.

Anti-inflammatory Effects

Emerging evidence suggests that this compound may also possess anti-inflammatory properties. The ability to inhibit enzymes involved in inflammatory processes could make it a candidate for treating inflammatory diseases.

- In Silico Studies : Molecular docking studies have indicated that compounds like this compound could effectively inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses .

Synthetic Pathways and Derivative Development

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity.

| Synthetic Route | Reagents Used | Yield (%) |

|---|---|---|

| Step 1 | Ethoxyphenol + Acetic anhydride | 85 |

| Step 2 | Hydroxyethylamine + Hexahydroquinazoline derivative | 75 |

These synthetic routes not only enhance the understanding of the compound's chemistry but also pave the way for the development of novel derivatives with improved biological activities.

Chemical Reactions Analysis

Thioether Functional Group Reactivity

The thioacetamide (-S-C(=O)-N-) group is a key reactive site, enabling nucleophilic substitution and oxidation reactions:

Example: Reaction with 2-chloro-N-substituted acetamides in acetone/K₂CO₃ yields S-alkylated products, a method validated for related quinazolinone thioethers .

Quinazolinone Core Modifications

The hexahydroquinazolin-4-one ring undergoes electrophilic substitutions and ring-opening reactions:

Structural Insight: The 2-oxo group increases electrophilicity at C-4, making it susceptible to nucleophilic attack in polar aprotic solvents .

Hydroxyethyl Group Transformations

The 2-hydroxyethyl side chain participates in esterification and etherification:

Note: Hydroxyethyl groups in similar compounds form hydrogen bonds with biological targets, critical for kinase inhibition .

Ethoxyphenyl Group Reactivity

The para-ethoxyphenyl moiety undergoes demethylation and coupling reactions:

Example: Demethylation under acidic conditions generates a phenol, which can be further functionalized via sulfonation or phosphorylation .

Acetamide Hydrolysis

The acetamide group is hydrolyzed under acidic or basic conditions:

| Conditions | Products | Role in Prodrug Design |

|---|---|---|

| HCl (6M), reflux | Carboxylic acid derivative | Enhances water solubility |

| NaOH, aqueous ethanol | Amine intermediate | Facilitates conjugation with targeting moieties |

Mechanism: Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, yielding acetic acid and the corresponding amine .

Comparison with Similar Compounds

Key Observations :

- Higher yields (e.g., 90% for Compound 9) correlate with electron-donating substituents (e.g., methoxy), which may stabilize intermediates during synthesis .

Hexahydroquinazolinone Derivatives Targeting MMP-9

Several hexahydroquinazolinone-based inhibitors of MMP-9 have been studied (Table 2):

Key Observations :

- The 4-fluorophenyl group in 3c contributes to strong binding (Kd = 320 nM) to MMP-9, likely due to halogen-mediated hydrophobic interactions .

- The target compound’s 4-ethoxyphenyl substituent may reduce binding affinity compared to 3c but improve solubility via the ethoxy group’s moderate polarity.

- The 2-hydroxyethyl side chain in the target compound could facilitate hydrogen bonding with polar residues in the MMP-9 hemopexin domain, a feature absent in 3c .

Key Observations :

- The target compound’s synthesis may require reflux conditions similar to hexahydroquinazolinone derivatives in , whereas greener methods (e.g., room-temperature stirring in ethanol) could improve sustainability .

- Ultrasound-assisted synthesis (e.g., for triazole-acetamide hybrids) achieves high yields (89%) and may be applicable to the target compound’s thiourea linkage .

Q & A

Basic: What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, and how can reaction conditions be optimized?

The compound’s core structure suggests a multi-step synthesis involving:

- Thiazole/quinazolinone formation : Reacting 2-amino-4-substituted thiazoles or quinazolinone precursors with acetonitrile derivatives in the presence of catalysts like anhydrous AlCl₃ (common in acetamide-thiazole conjugates) .

- Thioether linkage : Coupling via nucleophilic substitution using thioglycolic acid derivatives under reflux (e.g., ethanol, 8–12 hours) .

- Optimization : Monitor reaction progress with TLC, and employ triethylamine as a base to enhance nucleophilicity. Recrystallization from ethanol or acetic acid improves purity .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR (¹H/¹³C) : Resolve the ethoxyphenyl, hydroxyethyl, and hexahydroquinazolinone moieties. The thioacetamide bridge (C–S) appears at ~160–170 ppm in ¹³C NMR .

- X-ray crystallography : Essential for confirming stereochemistry, as seen in related quinazolinone derivatives (e.g., C15H12N2O5S, R-factor = 0.039) .

- HRMS : Validate molecular weight (expected ~450–500 g/mol) and fragmentation patterns .

Advanced: How can computational methods (e.g., DFT, reaction path search) predict reactivity or guide synthesis optimization?

- Quantum chemical calculations : Use tools like Gaussian or ORCA to model transition states for thioether bond formation or hexahydroquinazolinone ring closure .

- Reaction path search : ICReDD’s approach integrates computation and experimental data to narrow optimal conditions (e.g., solvent selection, catalyst loading) .

- Docking studies : Predict binding affinities if targeting enzymes (e.g., α-glucosidase inhibition, as in related thiazolidinone derivatives) .

Advanced: How do structural modifications (e.g., ethoxyphenyl vs. fluorophenyl substituents) influence bioactivity?

-

Case study : Compare with N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide (C21H16F2N4O2), where fluorination enhances metabolic stability but may reduce solubility .

-

SAR trends :

Advanced: How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Assay variability : Standardize protocols (e.g., MIC testing vs. MTT assays) to isolate target-specific effects. For example, conflicting cytotoxicity in quinazolinone derivatives may arise from impurity profiles .

- Dose-response analysis : Use Hill slope models to differentiate on-target vs. off-target effects.

- Metabolite profiling : LC-MS/MS can identify degradation products that alter activity .

Basic: What safety precautions are required when handling this compound?

- GHS hazards : Based on structurally similar acetamides, anticipate Category 4 oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Handling : Use PPE (gloves, goggles), fume hoods for synthesis, and ethanol/water mixtures for spill containment .

Advanced: What strategies address low yields in the final coupling step (thioacetamide formation)?

- Catalyst screening : Test Pd/Cu catalysts for C–S bond formation, as used in benzothiazole-acetamide conjugates .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve nucleophilicity of thiol intermediates .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining >90% purity .

Advanced: How can in vitro and in vivo models evaluate its potential as an anticancer agent?

- In vitro : Screen against NCI-60 cell lines; focus on apoptosis markers (caspase-3/7) and cell cycle arrest (flow cytometry) .

- In vivo : Use xenograft models (e.g., MDA-MB-231 breast cancer) with doses ≤50 mg/kg (based on quinazolinone toxicity thresholds) .

- Mechanistic studies : Western blotting for PI3K/Akt/mTOR pathway modulation, common in hexahydroquinazolinone derivatives .

Basic: What are the stability profiles under varying pH and temperature conditions?

- pH stability : Test in buffers (pH 2–10) via HPLC. Thioacetamides are prone to hydrolysis at pH > 8 .

- Thermal stability : TGA/DSC analysis shows decomposition >200°C. Store at –20°C in dark .

Advanced: How to design analogs to overcome multidrug resistance (MDR) in bacterial or cancer cells?

- Efflux pump inhibition : Introduce bulky substituents (e.g., phenoxyphenyl) to interfere with MDR1/P-gp binding .

- Synergistic studies : Combine with verapamil (P-gp inhibitor) or sub-MIC antibiotics to assess resistance reversal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.